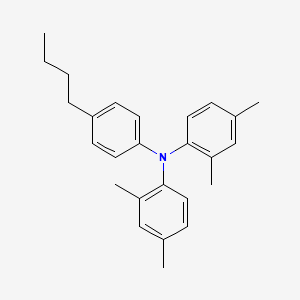
N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl-: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzenamine core substituted with butyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to benzenamine using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.
Alkylation: The benzenamine is subjected to alkylation with 4-butylphenyl and 2,4-dimethylphenyl groups. This can be achieved through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure.
Mechanism of Action
The mechanism by which Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biomolecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-: Lacks the additional dimethyl substitution.
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,6-dimethyl-: Has a different substitution pattern on the aromatic ring.
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-3,5-dimethyl-: Another isomer with different methyl group positions.
Uniqueness
The unique substitution pattern of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
485799-05-1 |
|---|---|
Molecular Formula |
C26H31N |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C26H31N/c1-6-7-8-23-11-13-24(14-12-23)27(25-15-9-19(2)17-21(25)4)26-16-10-20(3)18-22(26)5/h9-18H,6-8H2,1-5H3 |
InChI Key |
NIHBJSBXKSQVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















